![molecular formula C24H22O4 B14479379 4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol CAS No. 65195-28-0](/img/structure/B14479379.png)
4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol is a chiral organic compound featuring two naphthalene rings connected by a single bond, with ethoxy groups at the 4 and 4’ positions and hydroxyl groups at the 1 and 1’ positions. This compound is known for its axial chirality, which arises from the restricted rotation around the single bond connecting the two naphthalene rings. This unique structural feature makes it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-bi-2-naphthol, which is commercially available or can be synthesized from naphthalene derivatives.
Ethoxylation: The hydroxyl groups at the 4 and 4’ positions are ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted binaphthyl derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol is primarily related to its ability to interact with other chiral molecules. The axial chirality of the compound allows it to form stable complexes with various metal ions and organic molecules. These interactions are crucial in asymmetric catalysis, where the compound acts as a chiral ligand, facilitating the formation of enantiomerically enriched products .
Comparaison Avec Des Composés Similaires
1,1’-Bi-2-naphthol: A precursor to 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol, known for its use in chiral catalysis.
2,2’-Dimethoxy-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of ethoxy groups.
6,6’-Dicarboxyl-2,2’-diethoxy-1,1’-binaphthalene: A derivative with carboxyl groups, used in the synthesis of metal-organic frameworks.
Uniqueness: 4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethoxy groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
65195-28-0 |
|---|---|
Formule moléculaire |
C24H22O4 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
4-ethoxy-2-(4-ethoxy-1-hydroxynaphthalen-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C24H22O4/c1-3-27-21-13-19(23(25)17-11-7-5-9-15(17)21)20-14-22(28-4-2)16-10-6-8-12-18(16)24(20)26/h5-14,25-26H,3-4H2,1-2H3 |
Clé InChI |
GUGGJGRHKOTILC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C2=CC=CC=C21)O)C3=C(C4=CC=CC=C4C(=C3)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
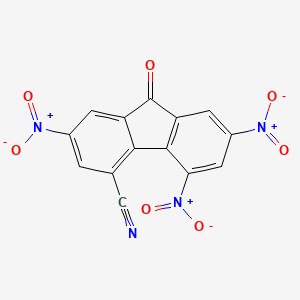
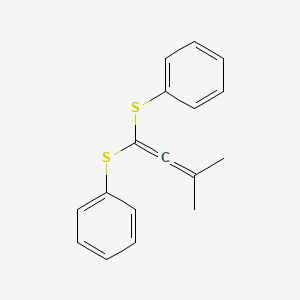
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
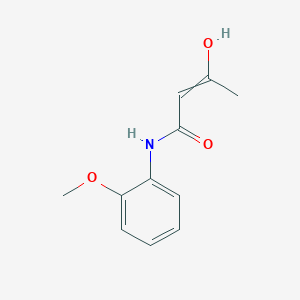
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
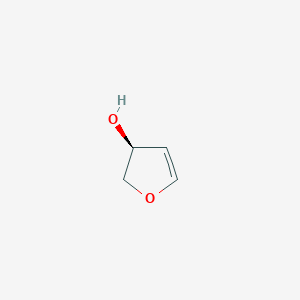
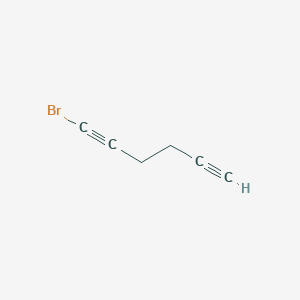
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
